molecular formula C12H12N2O B8522763 6-Methoxy-3-phenyl-pyridin-2-yl-amine

6-Methoxy-3-phenyl-pyridin-2-yl-amine

Cat. No. B8522763
M. Wt: 200.24 g/mol
InChI Key: UKRYMBOLOOQZKD-UHFFFAOYSA-N
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Patent
US06693116B2

Procedure details

A mixture of 330 mg (1.625 mmol) 3-bromo-6-methoxy-pyridin-2-yl-amine, 396 mg (3.25 mmol) phenylboronic acid, 1 ml 2N Na2CO3 and 59 mg (0.08 mmol) dichloro[1,1′-bis(diphenylphosphino)-ferrocene]palladium (II) dichloromethane adduct in 10 ml dioxane was heated to 110° C. for 2 h. The mixture was concentrated, diluted Na2CO3 aq. was added and extracted 2× with 100 ml diethyl ether. The combined organic phases were dried with MgSO4 and evaporated. The residue was purified by flash column chromatography on silica-eluting with a gradient of hexane/ethyl acetate to yield 230 mg (71%) of the title compound.
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
396 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
dichloro[1,1′-bis(diphenylphosphino)-ferrocene]palladium (II) dichloromethane adduct
Quantity
59 mg
Type
catalyst
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([NH2:10])=[N:4][C:5]([O:8][CH3:9])=[CH:6][CH:7]=1.[C:11]1(B(O)O)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C([O-])([O-])=O.[Na+].[Na+]>O1CCOCC1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe]>[CH3:9][O:8][C:5]1[N:4]=[C:3]([NH2:10])[C:2]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:7][CH:6]=1 |f:2.3.4,6.7.8.9.10,^1:36,37,38,39,40,54,55,56,57,58|

Inputs

Step One
Name
Quantity
330 mg
Type
reactant
Smiles
BrC=1C(=NC(=CC1)OC)N
Name
Quantity
396 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Name
dichloro[1,1′-bis(diphenylphosphino)-ferrocene]palladium (II) dichloromethane adduct
Quantity
59 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted Na2CO3 aq. was added
EXTRACTION
Type
EXTRACTION
Details
extracted 2× with 100 ml diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica-
WASH
Type
WASH
Details
eluting with a gradient of hexane/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C(=N1)N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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